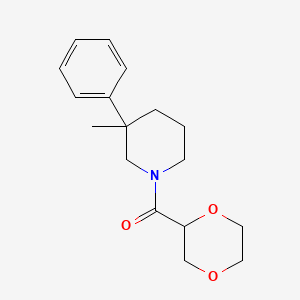
2-(3-chlorophenoxy)-N,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N,2-dimethylpropanamide, also known as Cloquintocet-mexyl, is a synthetic plant growth regulator that is widely used in agricultural practices. This compound has gained attention due to its ability to enhance crop yields and promote plant growth.
科学的研究の応用
2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl has been extensively studied for its plant growth-promoting properties. It has been shown to increase crop yields in various plants, including wheat, corn, and rice. Additionally, this compound-mexyl has been reported to enhance the drought tolerance and nutrient uptake of plants. These properties make it a promising candidate for sustainable agriculture practices.
作用機序
2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl acts as an auxin-like compound, which means that it promotes plant growth by mimicking the action of natural plant hormones. It binds to specific receptors in the plant and activates a cascade of signaling pathways that promote cell division and elongation. This results in increased plant growth and yield.
Biochemical and Physiological Effects
This compound-mexyl has been shown to affect various biochemical and physiological processes in plants. It increases the activity of enzymes involved in photosynthesis and respiration, leading to increased energy production. Additionally, it enhances the uptake of nutrients, such as nitrogen and phosphorus, which are essential for plant growth. This compound-mexyl also regulates the expression of genes involved in stress response, which may contribute to its ability to enhance drought tolerance in plants.
実験室実験の利点と制限
2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl is a useful tool for plant research and has several advantages for lab experiments. It is easy to apply and has a long shelf life, making it convenient for researchers. Additionally, it is a stable compound that can be stored at room temperature, which reduces the need for special storage conditions. However, this compound-mexyl has some limitations for lab experiments. It is not suitable for all plant species, and its effects may vary depending on the environmental conditions.
将来の方向性
There are several future directions for research related to 2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl. One area of interest is the optimization of its application methods to maximize its effects on plant growth and yield. Additionally, there is a need for further research on the molecular mechanisms underlying its effects on plant growth and stress response. Another promising direction is the development of new plant growth regulators based on the structure of this compound-mexyl, which may have improved properties for sustainable agriculture practices.
Conclusion
In conclusion, this compound-mexyl is a synthetic plant growth regulator that has gained attention for its ability to enhance crop yields and promote plant growth. Its mechanism of action involves mimicking the action of natural plant hormones, which leads to increased cell division and elongation. This compound-mexyl has several advantages for lab experiments, but its effects may vary depending on the plant species and environmental conditions. Future research directions include optimizing its application methods and developing new plant growth regulators based on its structure.
合成法
The synthesis of 2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl involves the reaction of 3-chlorophenol with 2-dimethylaminoethyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form this compound-mexyl. This synthesis method has been optimized to produce high yields of pure this compound-mexyl.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,10(14)13-3)15-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCNMLEFVHVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)
![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)
![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)

![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)

![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)